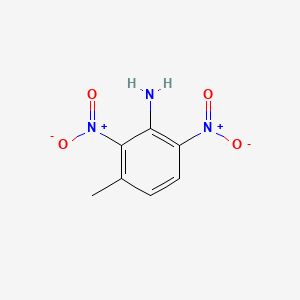

(3-methyl-2,6-dinitrophenyl)amine

説明

(3-methyl-2,6-dinitrophenyl)amine: , also known by its CAS number 70343-06-5, is a chemical compound with a complex molecular structure. It is extensively used in scientific research due to its versatile properties and potential for innovative applications across various scientific disciplines .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-2,6-dinitrophenyl)amine typically involves nitration of 3-methylbenzenamine. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the hazardous nature of the reagents and the potential for explosive reactions .

化学反応の分析

Types of Reactions: (3-methyl-2,6-dinitrophenyl)amine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Electrophiles such as halogens, with catalysts like iron(III) chloride.

Major Products Formed:

Reduction: 2,6-diamino-3-methylbenzenamine.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

(3-methyl-2,6-dinitrophenyl)amine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism by which (3-methyl-2,6-dinitrophenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the benzene ring can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound can also act as an electron acceptor in charge-transfer complexes, affecting various biochemical pathways .

類似化合物との比較

- Benzenamine, 2,4-dinitro-6-methyl-

- Benzenamine, 2,6-dinitro-4-methyl-

- Benzenamine, 3,5-dinitro-2-methyl-

Comparison: (3-methyl-2,6-dinitrophenyl)amine is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it undergoes. Compared to its similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

生物活性

(3-Methyl-2,6-dinitrophenyl)amine, also known as 3-methyl-2,6-dinitroaniline (CAS Number: 70343-06-5), is an organic compound characterized by its nitro and amino functional groups attached to a phenyl ring. This compound has garnered interest due to its potential biological activities, particularly its mutagenic properties and interactions with biological molecules.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₈N₄O₄. It features:

- Amino group (-NH₂) : This group contributes to the compound's reactivity.

- Nitro groups (-NO₂) : These groups are often associated with biological activity, particularly in terms of mutagenicity and cytotoxicity.

The presence of these functional groups makes this compound a subject of research in toxicology and environmental science due to its potential health impacts.

Mutagenicity and Cytotoxicity

Research indicates that compounds containing nitro groups, such as this compound, may exhibit mutagenic properties. Studies have shown that nitro-substituted compounds can interact with DNA and cellular processes, leading to oxidative stress or damage. For instance:

- Genotoxicity : Some studies suggest that similar compounds can induce DNA damage, raising concerns about their safety in various applications.

- Cytotoxicity : Evidence indicates that exposure to nitroanilines may lead to cell death through mechanisms involving oxidative stress.

Interaction with Biological Molecules

This compound has been shown to interact with proteins and nucleic acids. Such interactions can lead to significant biological effects:

- Protein Binding : The compound may bind to proteins, potentially altering their function or leading to protein denaturation.

- Nucleic Acid Interaction : Its reactivity with nucleic acids could result in mutations or other genetic alterations.

Toxicological Profile

The toxicological profile of this compound reflects its potential health hazards:

- Acute Toxicity : Similar compounds have demonstrated acute toxicity in various animal models. For example, studies on dinitrophenols indicate a range of toxic effects including hyperpyrexia and multi-organ dysfunction .

- Chronic Effects : Long-term exposure may lead to more severe health issues, including carcinogenic effects due to DNA damage .

Case Study 1: Genotoxicity Assessment

In a study assessing the genotoxic potential of dinitrophenol derivatives, it was found that exposure led to significant DNA strand breaks in cultured human cells. The results suggested a direct correlation between the concentration of the compound and the level of DNA damage observed .

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of this compound. Its persistence in the environment raises concerns about bioaccumulation and potential ecological toxicity. Studies indicate that nitroanilines can affect aquatic organisms, leading to disruptions in reproductive systems and growth patterns .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Contains hydrazine instead of amine | Used as a reagent for detecting carbonyl compounds |

| 4-Amino-3-nitrophenol | Substituted at para position | Exhibits different biological activities |

| 2-Methyl-4-nitroaniline | Similar methyl substitution | Less toxic compared to dinitro derivatives |

| 3-Methyl-4-nitrophenol | Nitro group at different position | Used in synthesis of pharmaceuticals |

This table illustrates how this compound compares with other compounds sharing structural similarities. The unique combination of functional groups influences its biological properties significantly.

特性

IUPAC Name |

3-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)6(8)7(4)10(13)14/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSINJBSWZJVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220624 | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70343-06-5 | |

| Record name | 3-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70343-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluidine, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070343065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。